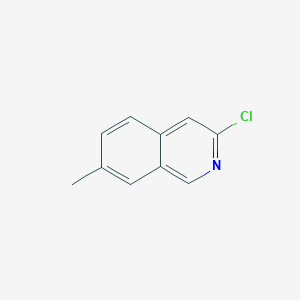
3-Chlor-7-methylisoquinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-methylisoquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the seventh position of the isoquinoline ring. This compound is a colorless to pale yellow crystal with an orange fragrance .
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-methylisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methylisoquinoline can be achieved through various methods. One common approach involves the chlorination of 7-methylisoquinoline. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 7-Methylisoquinoline
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux
The reaction yields 3-Chloro-7-methylisoquinoline as the primary product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-7-methylisoquinoline may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the seventh position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Derivatives with substituted nucleophiles at the third position.
Oxidation Reactions: Aldehydes or carboxylic acids at the seventh position.
Reduction Reactions: Reduced derivatives with altered functional groups.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroisoquinoline: Lacks the methyl group at the seventh position.
7-Methylisoquinoline: Lacks the chlorine atom at the third position.
3-Bromo-7-methylisoquinoline: Contains a bromine atom instead of chlorine at the third position.
Uniqueness
3-Chloro-7-methylisoquinoline is unique due to the presence of both a chlorine atom at the third position and a methyl group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-7-methylisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGPSMOHOBPNJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610407 |
Source


|
| Record name | 3-Chloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-77-2 |
Source


|
| Record name | 3-Chloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1369701.png)
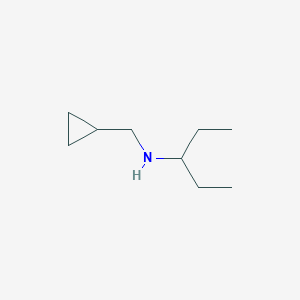
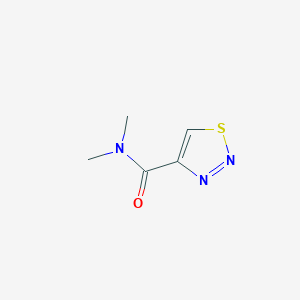
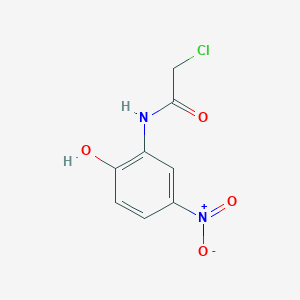
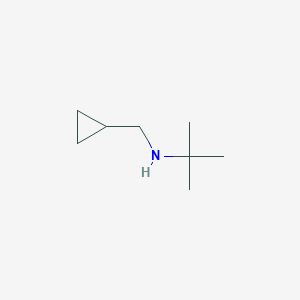
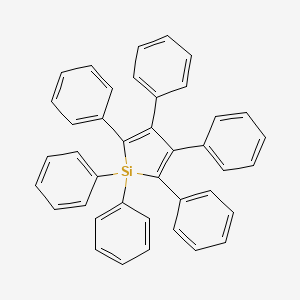
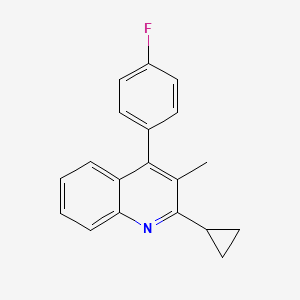
amine](/img/structure/B1369720.png)

![1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369728.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369729.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369730.png)
![Methyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1369733.png)

